molecular formula C7H11N3O2 B1307004 (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid CAS No. 956354-80-6

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid

Cat. No. B1307004
M. Wt: 169.18 g/mol
InChI Key: JNPJNBBUGOGDFW-UHFFFAOYSA-N
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Description

“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a derivative of pyrazole, an organic compound widely used in medicinal chemistry. It has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol. It is also known as “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” with an empirical formula of C7H15Cl2N3O3 and a molecular weight of 260.12 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid”, often involves reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization .


Molecular Structure Analysis

The molecular structure of “(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” can be represented by the SMILES string O.Cl.Cl.Cc1nn(CC(O)=O)c(C)c1N . The InChI code is 1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2 .


Physical And Chemical Properties Analysis

“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a solid . It has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol.

Scientific Research Applications

Coordination Chemistry

In coordination chemistry, derivatives of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid have been explored for their ability to selectively coordinate with metal ions. For instance, cobalt(II) and copper(II) complexes with ligands derived from this compound have been synthesized, demonstrating their utility in forming compounds with specific geometries and potential catalytic or material applications (Hadda et al., 2007).

Synthesis of Novel Compounds

The compound has been utilized as a precursor in the synthesis of diverse organometallic and heterocyclic compounds. For example, reactions involving (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives have led to the creation of dimeric bis[dicarboxylatotetraorganodistannoxanes], which were characterized for their potential bioassay applications, indicating the broad utility of this compound in developing new materials with biological relevance (Wen et al., 2005).

Development of Bioactive Molecules

Furthermore, the structural modification and characterization of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives have been a focus of research aiming at the discovery of new bioactive molecules. Studies have synthesized and evaluated the biological activities of these derivatives, showing their potential as antimicrobial, anticancer, and anti-inflammatory agents. This demonstrates the compound's applicability in medicinal chemistry and drug discovery processes (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is classified under the GHS07 hazard class and has the signal word “Warning”. It has the hazard statement H302, which indicates that it is harmful if swallowed .

properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPJNBBUGOGDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323101
Record name 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid

CAS RN

956354-80-6
Record name 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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